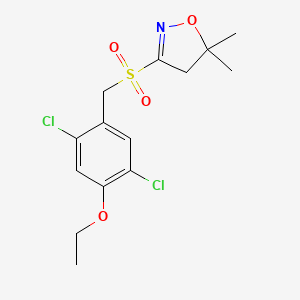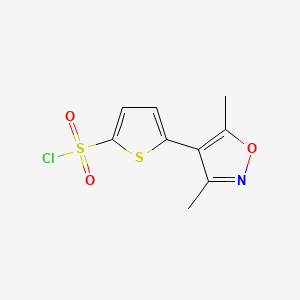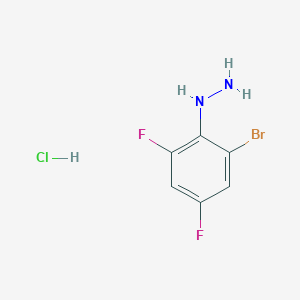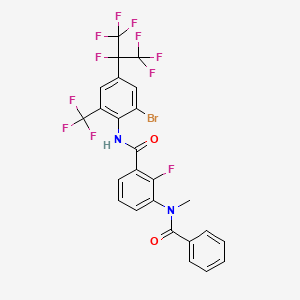
3-(Butoxymethyl)pyrrolidine hydrochloride
Descripción general
Descripción
3-(Butoxymethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-(Butoxymethyl)pyrrolidine hydrochloride consists of a pyrrolidine ring with a butoxymethyl group attached .Aplicaciones Científicas De Investigación
Antiviral Therapy
3-(Butoxymethyl)pyrrolidine hydrochloride: has been utilized in the synthesis of nucleoside analogs which are crucial in antiviral therapy. These analogs can inhibit viral reverse transcriptases, which are enzymes necessary for the replication of viruses like HIV . The compound’s role in the formation of nucleoside analogs that can be bioactivated to nucleoside triphosphates makes it a valuable asset in the development of antiviral drugs.
Anticancer Research
In the realm of anticancer research, 3-(Butoxymethyl)pyrrolidine hydrochloride is involved in the creation of modified nucleosides. These modified nucleosides can interfere with DNA replication in cancer cells, thereby inhibiting their growth . The compound’s ability to be transformed into a phosphoramidate prodrug enhances its cell permeability, which is a significant advantage in cancer treatment strategies.
Pharmacotherapy
Pyrrolidine derivatives, including 3-(Butoxymethyl)pyrrolidine hydrochloride , have shown promise in pharmacotherapy due to their wide range of biological activities. They have been identified as potential lead compounds for developing drugs with antioxidant, anti-inflammatory, antibacterial, and neuropharmacological activities .
Enzyme Inhibition
The compound has been used to synthesize molecules that act as enzyme inhibitors. For example, it has been incorporated into molecules that inhibit cellular enzymes involved in nucleotide biosynthesis, which is a strategy used to combat both cancer and viral infections .
Drug Discovery
In drug discovery, 3-(Butoxymethyl)pyrrolidine hydrochloride serves as a versatile scaffold. It has been found that introducing a chiral pyrrolidine into molecules promotes selectivity towards certain receptors, which is crucial for the treatment of diseases like breast cancer .
Antimicrobial Activity
Research has indicated that pyrrolidine-functionalized compounds exhibit antimicrobial activity. This makes 3-(Butoxymethyl)pyrrolidine hydrochloride a valuable component in the synthesis of compounds that could potentially be used to treat bacterial infections .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(butoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-2-3-6-11-8-9-4-5-10-7-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEOOJXGQAPFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Butoxymethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






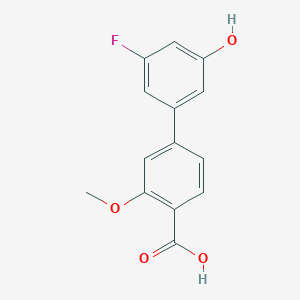
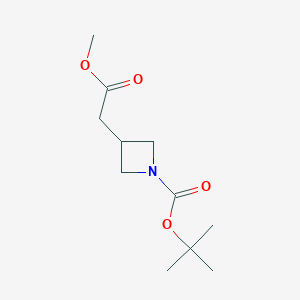
![5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440667.png)
